molecular formula C6H7NO2S B143604 4-Ethyl-1,3-thiazole-5-carboxylic acid CAS No. 126889-07-4

4-Ethyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B143604
CAS No.: 126889-07-4
M. Wt: 157.19 g/mol
InChI Key: JUJNNKYDFBHNOW-UHFFFAOYSA-N
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Description

4-Ethyl-1,3-thiazole-5-carboxylic acid is a heterocyclic organic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is known for its aromatic properties and has been studied for its various chemical and biological activities .

Mechanism of Action

Target of Action

Thiazole derivatives have been reported to exhibit antimicrobial activity, mainly against gram-positive bacteria . This suggests that the compound may target bacterial cells, but the specific molecular targets within these cells remain to be identified.

Mode of Action

Thiazole derivatives have been known to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This suggests that 4-Ethyl-1,3-thiazole-5-carboxylic acid might interact with its targets in a similar manner, leading to changes in the cellular processes.

Biochemical Pathways

Thiazole-5-carboxylic acid derivatives have been reported to inhibit xanthine oxidase, an enzyme involved in the metabolism of purines . This inhibition could affect the purine metabolic pathway, leading to downstream effects such as the reduction of uric acid production.

Pharmacokinetics

The lipophilicity of thiazole derivatives has been reported, which could influence their absorption and distribution .

Result of Action

Based on the reported activities of similar compounds, it can be inferred that the compound may lead to cell death, particularly in gram-positive bacteria . This is likely due to the disruption of DNA and cellular processes as a result of the compound’s interaction with its targets .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been reported that thiazole compounds are stable at room temperature but decompose under high temperature and acidic conditions . Additionally, the compound’s efficacy and stability may be affected by its solubility in water, alcohol, and ketone solvents .

Biochemical Analysis

Biochemical Properties

4-Ethyl-1,3-thiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with enzymes such as xanthine oxidase, which is involved in the metabolism of purines . The compound acts as an inhibitor of xanthine oxidase, preventing the enzyme from catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition is crucial for managing conditions like gout and oxidative stress-related diseases.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in inflammation and oxidative stress. By inhibiting xanthine oxidase, the compound reduces the production of reactive oxygen species (ROS), thereby mitigating oxidative damage to cells . Additionally, it may influence gene expression related to antioxidant defense mechanisms, further protecting cells from oxidative stress.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with xanthine oxidase. The compound binds to the active site of the enzyme, blocking the substrate’s access and preventing the catalytic activity . This inhibition is characterized by mixed-type inhibition behavior, where the compound can bind to both the free enzyme and the enzyme-substrate complex . This dual binding capability enhances its inhibitory potency.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity against xanthine oxidase Long-term studies have shown that it can consistently reduce oxidative stress in cells, suggesting its potential for chronic therapeutic applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits xanthine oxidase and reduces oxidative stress without causing significant adverse effects . At higher doses, potential toxic effects may arise, including liver and kidney damage due to the accumulation of the compound or its metabolites. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to purine metabolism. It interacts with enzymes such as xanthine oxidase, influencing the metabolic flux of hypoxanthine and xanthine . The compound’s inhibitory effect on xanthine oxidase alters the levels of these metabolites, reducing the production of uric acid and mitigating conditions like gout.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components. Understanding these transport mechanisms is essential for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with enzymes and other biomolecules, influencing its overall efficacy and potency.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl isocyanoacetate with α-oxodithioesters in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in ethanol .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1,

Properties

IUPAC Name

4-ethyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-2-4-5(6(8)9)10-3-7-4/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJNNKYDFBHNOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562637
Record name 4-Ethyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126889-07-4
Record name 4-Ethyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyl-1,3-thiazole-5-carboxylic acid
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